N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride
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Overview
Description
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride is a chemical compound with a complex structure that includes a benzamide core substituted with dimethylaminoethyl, propoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylaminoethyl group is often achieved through nucleophilic substitution reactions, while the propoxy and methoxy groups are introduced via etherification reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminoethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 2-(Dimethylamino)ethyl chloride hydrochloride
Uniqueness
N-(2-Dimethylaminoethyl)-2-propoxy-3-methoxybenzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
23966-75-8 |
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Molecular Formula |
C15H25ClN2O3 |
Molecular Weight |
316.82 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-methoxy-2-propoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-5-11-20-14-12(7-6-8-13(14)19-4)15(18)16-9-10-17(2)3;/h6-8H,5,9-11H2,1-4H3,(H,16,18);1H |
InChI Key |
CWSGCQLQXLPKEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C(=O)NCCN(C)C.Cl |
Origin of Product |
United States |
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